molecular formula C30H61NO B14421347 N-Tetradecylhexadecanamide CAS No. 85279-84-1

N-Tetradecylhexadecanamide

Cat. No.: B14421347
CAS No.: 85279-84-1
M. Wt: 451.8 g/mol
InChI Key: SLNIHQQIJFQPLJ-UHFFFAOYSA-N
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Description

N-Tetradecylhexadecanamide is a long-chain fatty acid amide with a molecular formula of C₃₀H₆₁NO. Structurally, it consists of a tetradecyl (C₁₄) group attached to the nitrogen of a hexadecanamide (C₁₆) backbone. This compound is primarily utilized in industrial and research settings, particularly in polymer chemistry and surfactant synthesis, due to its amphiphilic properties.

Properties

CAS No.

85279-84-1

Molecular Formula

C30H61NO

Molecular Weight

451.8 g/mol

IUPAC Name

N-tetradecylhexadecanamide

InChI

InChI=1S/C30H61NO/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(32)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3,(H,31,32)

InChI Key

SLNIHQQIJFQPLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tetradecylhexadecanamide can be synthesized through the reaction of tetradecylamine with hexadecanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the amide is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Tetradecylhexadecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of primary amines. Substitution reactions can yield a variety of products, including halogenated amides and substituted amides.

Scientific Research Applications

N-Tetradecylhexadecanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: It is used in the study of lipid metabolism and as a model compound for studying the behavior of long-chain amides in biological systems.

    Industry: It is used as a lubricant and anti-corrosion agent in industrial applications.

Mechanism of Action

The mechanism by which N-Tetradecylhexadecanamide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Tetradecylhexadecanamide, we compare it structurally and functionally with related amides, including N-Tetradecanamide (C₁₄H₂₉NO) and thioamide derivatives.

Structural and Functional Comparisons

Property This compound N-Tetradecanamide Thioamides (e.g., Thiobenzimidazolone)
Molecular Formula C₃₀H₆₁NO C₁₄H₂₉NO Varies (e.g., C₇H₅N₂S)
Chain Length C₁₄ + C₁₆ C₁₄ Short aromatic/heterocyclic chains
Polarity Amphiphilic Moderately polar Polar due to sulfur substitution
Applications Surfactants, polymers R&D intermediates Peptide synthesis, pharmaceuticals
Toxicity Data Limited Insufficient Well-documented (e.g., acute toxicity)

Key Research Findings

  • Synthetic Utility : Unlike thioamides, which are widely used in peptide synthesis via ynamide-mediated pathways , this compound lacks established protocols for biofunctional applications. Its synthesis typically involves classical amidation of long-chain fatty acids.
  • Toxicity Profile : Both this compound and N-Tetradecanamide lack comprehensive toxicity data, contrasting sharply with thioamides, where acute toxicity (e.g., LD₅₀ values) and environmental persistence are well-characterized .
  • Environmental Impact: No bioaccumulative or mobility data exist for this compound , whereas thioamides are known to persist in soil and water systems under certain conditions .

Stability and Reactivity

  • This compound exhibits high thermal stability due to its long hydrocarbon chains, making it suitable for high-temperature industrial processes.
  • Thioamides, however, are more reactive in nucleophilic substitutions owing to the sulfur atom’s electron-withdrawing effects, enabling their use in dynamic covalent chemistry .

Critical Analysis of Data Limitations

The safety and ecological profiles of this compound and N-Tetradecanamide remain understudied compared to structurally simpler amides or thioamides. For instance:

  • Thioamides : Extensive research on their synthesis, toxicity, and environmental behavior exists , highlighting a stark contrast in regulatory preparedness.

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